5-Bromo-3-chloro-2-fluorobenzyl bromide
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Overview
Description
5-Bromo-3-chloro-2-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is a pale yellow solid with a melting point below 35°C and a boiling point of 126°C .
Preparation Methods
The synthesis of 5-Bromo-3-chloro-2-fluorobenzyl bromide typically involves the bromination of 3-chloro-2-fluorotoluene. The reaction is carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is purified through distillation or recrystallization .
Chemical Reactions Analysis
5-Bromo-3-chloro-2-fluorobenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile. Common reagents include sodium azide, potassium cyanide, and sodium methoxide. The major products formed depend on the nucleophile used.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Suzuki-Miyaura Coupling: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Scientific Research Applications
5-Bromo-3-chloro-2-fluorobenzyl bromide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-3-chloro-2-fluorobenzyl bromide depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic aromatic substitution reactions, the benzene ring undergoes a two-step mechanism involving the formation of a sigma complex followed by deprotonation to restore aromaticity .
Comparison with Similar Compounds
5-Bromo-3-chloro-2-fluorobenzyl bromide can be compared with other similar compounds such as:
1-Bromo-3-chloro-5-fluorobenzene: This compound has a similar substitution pattern but lacks the benzyl bromide moiety.
2,3,4,5,6-Pentafluorobenzyl bromide: This compound has multiple fluorine atoms on the benzene ring, which can significantly alter its reactivity and applications.
2,4-Difluorobenzyl bromide: This compound has two fluorine atoms and is used in similar synthetic applications.
The unique combination of bromine, chlorine, and fluorine atoms in this compound makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
5-bromo-1-(bromomethyl)-3-chloro-2-fluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)2-6(10)7(4)11/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDOTDVEJGNTPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2ClF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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